molecular formula C8H13NO3 B1630003 [(E)-3-acetamidobut-2-en-2-yl] acetate CAS No. 63199-86-0

[(E)-3-acetamidobut-2-en-2-yl] acetate

Katalognummer: B1630003
CAS-Nummer: 63199-86-0
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: FTNVVYBSJAYCDF-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetylamino-1-methyl-propenyl ester typically involves the esterification of acetic acid with 2-acetylamino-1-methyl-propenyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-acetylamino-1-methyl-propenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-3-acetamidobut-2-en-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(E)-3-acetamidobut-2-en-2-yl] acetate is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a model compound for drug development and pharmacokinetic studies.

    Industry: In the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of acetic acid 2-acetylamino-1-methyl-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid 2-acetylamino-1-methyl-propyl ester: Similar structure but with a different alkyl chain.

    Acetic acid 2-acetylamino-1-methyl-butyl ester: Another similar compound with a longer alkyl chain.

Uniqueness

[(E)-3-acetamidobut-2-en-2-yl] acetate is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

63199-86-0

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

[(E)-3-acetamidobut-2-en-2-yl] acetate

InChI

InChI=1S/C8H13NO3/c1-5(9-7(3)10)6(2)12-8(4)11/h1-4H3,(H,9,10)/b6-5+

InChI-Schlüssel

FTNVVYBSJAYCDF-AATRIKPKSA-N

SMILES

CC(=C(C)OC(=O)C)NC(=O)C

Isomerische SMILES

C/C(=C(/C)\OC(=O)C)/NC(=O)C

Kanonische SMILES

CC(=C(C)OC(=O)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.